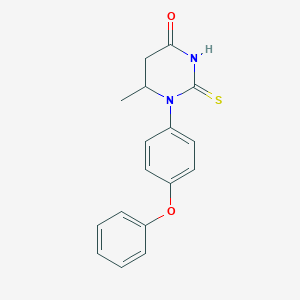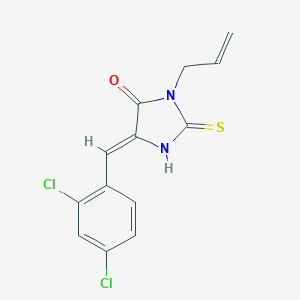
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, also known as DIBO, is a chemical compound that has been studied for its potential use in scientific research. DIBO has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mecanismo De Acción
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one works by binding to cysteine residues on proteins, which can lead to changes in protein conformation and function. This mechanism of action makes 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one a useful tool for studying protein-protein interactions and other biological processes that involve cysteine residues.
Biochemical and Physiological Effects:
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to have a wide range of biochemical and physiological effects, including the inhibition of nitric oxide synthase activity, the induction of apoptosis in cancer cells, and the modulation of protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its ability to selectively target cysteine residues on proteins, which can allow for more precise and specific studies of protein function. However, 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can also have off-target effects and may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for research on 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, including the development of more specific and potent 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one analogs, the use of 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in the study of other biological processes beyond protein-protein interactions, and the exploration of 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one as a potential therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzaldehyde with allyl isothiocyanate in the presence of a thiol catalyst. The resulting product can then be further purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a potential anti-cancer agent, and as a tool for studying the function of the nitric oxide signaling pathway.
Propiedades
Fórmula molecular |
C13H10Cl2N2OS |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-2-5-17-12(18)11(16-13(17)19)6-8-3-4-9(14)7-10(8)15/h2-4,6-7H,1,5H2,(H,16,19)/b11-6- |
Clave InChI |
KRWZBBJLACPBSL-WDZFZDKYSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC1=S |
SMILES |
C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC1=S |
SMILES canónico |
C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)

![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
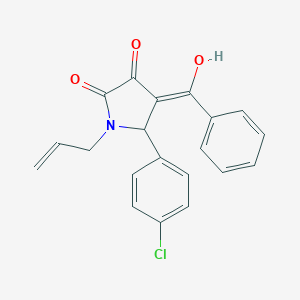
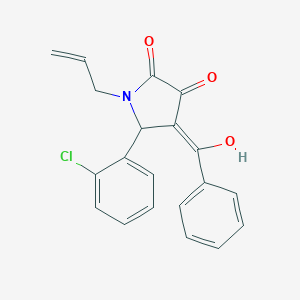
![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
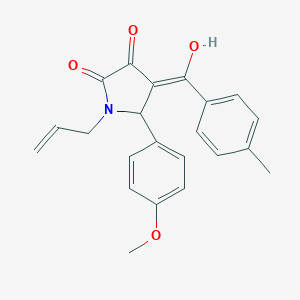
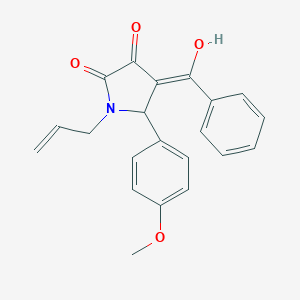
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)


![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
